Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA
Overview
Description
Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA: is an organic compound with the chemical formula C16H23NO4 and a molecular weight of 293.36 g/mol . It is a white crystalline solid that is soluble in alcohols and dimethyl sulfoxide, but only slightly soluble in water . This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
Chemistry: Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA is widely used as a building block in the synthesis of peptides and other complex organic molecules .
Biology: In biological research, this compound is used to study protein structure and function by incorporating it into synthetic peptides .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Safety and Hazards
While the safety of Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA is relatively high, it should still be used in accordance with laboratory safety procedures . During use and storage, it should be kept away from strong oxidizing agents . Avoid inhalation or contact with skin and eyes. If contact occurs, rinse immediately with plenty of water .
Future Directions
Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA is a commonly used amino acid derivative that is widely used in chemical synthesis and drug development . It can be used as a starting material for the synthesis of polypeptides and proteins, or for the modification and construction of drug molecules . Therefore, its future directions are likely to continue in these areas.
Mechanism of Action
Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA
, also known as Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate , is an organic compound with a wide range of applications in chemical synthesis and pharmaceutical research . Here is an overview of its mechanism of action:
Target of Action
This compound is a derivative of amino acids and is commonly used in the synthesis of peptides and proteins . It can also be used for the modification and construction of drug molecules . The primary targets of this compound are therefore the peptide and protein structures it helps to form or modify.
Mode of Action
The compound interacts with its targets by being incorporated into peptide chains during synthesis, or by modifying existing drug molecules . The exact nature of these interactions and the resulting changes would depend on the specific context of the synthesis or modification process.
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide and protein synthesis, as well as those involved in the action of the drug molecules it helps to modify . The downstream effects of these pathways would again depend on the specific context.
Result of Action
The molecular and cellular effects of the compound’s action would be the formation of new peptides and proteins, or the modification of existing drug molecules . These effects could have a wide range of downstream consequences, depending on the specific peptides, proteins, or drugs involved.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, it is soluble in alcohols and dimethyl sulfoxide, and slightly soluble in water . Therefore, the solvent used can affect its action. Additionally, it should be stored at 2-8°C , indicating that temperature can affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA can be synthesized through a series of organic synthesis steps . The process typically involves the following steps:
Protection of the Amino Group: The amino group of 2-amino-5-phenyl-pentanoic acid is protected using a tert-butoxycarbonyl (Boc) group.
Formation of the Protected Amino Acid: The protected amino acid is then isolated and purified.
Formation of the Dicyclohexylamine Salt: The Boc-protected amino acid is reacted with dicyclohexylamine to form the dicyclohexylamine salt of Boc-D-2-amino-5-phenyl-pentanoic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Coupling Reactions: The compound can be used in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Trifluoroacetic acid: Used for deprotection of the Boc group.
Carbodiimides: Used in peptide coupling reactions.
Bases (e.g., triethylamine): Used in substitution reactions.
Major Products Formed:
Free Amino Acid: Formed after deprotection of the Boc group.
Peptides: Formed through coupling reactions with other amino acids.
Comparison with Similar Compounds
Boc-L-2-amino-5-phenyl-pentanoic acid-DCHA: Similar structure but with the L-configuration.
Boc-D-2-amino-4-phenyl-butanoic acid-DCHA: Similar structure but with a shorter carbon chain.
Uniqueness: Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA is unique due to its specific configuration (D-configuration) and the presence of a phenyl group, which imparts distinct chemical properties and reactivity . This makes it particularly useful in the synthesis of peptides with specific stereochemistry and functional properties .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRAZOVTEAIRDM-BTQNPOSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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